N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide
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Overview
Description
N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide is a compound that features a tetrazole ring, which is known for its diverse biological applications. Tetrazoles are nitrogen-rich heterocycles that can act as bioisosteres of carboxylic acids, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction between an azide and a nitrile . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Known for its xanthine oxidase inhibitory activity.
1-Phenyl-1H-tetrazole-5-thiol: Used in the synthesis of various heterocyclic compounds.
Uniqueness
N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide is unique due to its specific combination of a tetrazole ring and a biphenyl carboxamide scaffold. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C20H15N5O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-phenyl-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15N5O/c26-20(19-12-5-4-11-18(19)15-7-2-1-3-8-15)22-16-9-6-10-17(13-16)25-14-21-23-24-25/h1-14H,(H,22,26) |
InChI Key |
KMRCBUIXFVVCMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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